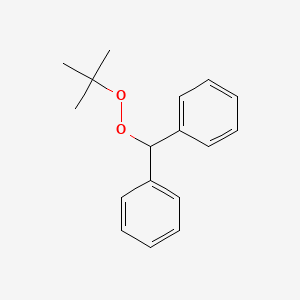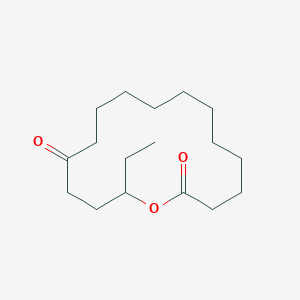
16-Ethyl-1-oxacyclohexadecane-2,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Ethyl-1-oxacyclohexadecane-2,13-dione is a chemical compound with the molecular formula C17H30O3. It is characterized by its unique structure, which includes a 16-membered lactone ring with an ethyl group and two ketone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Ethyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the intramolecular esterification of a long-chain hydroxy acid. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
16-Ethyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
16-Ethyl-1-oxacyclohexadecane-2,13-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 16-Ethyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound’s lactone ring and ketone functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxacyclohexadecane-2,13-dione: This compound is similar in structure but lacks the ethyl group.
Cyclopentadecanolide: Another lactone with a similar ring size but different functional groups.
Pentadecanolide: A lactone with a 15-membered ring, used in similar applications.
Uniqueness
16-Ethyl-1-oxacyclohexadecane-2,13-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
57785-44-1 |
|---|---|
Fórmula molecular |
C17H30O3 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
16-ethyl-oxacyclohexadecane-2,13-dione |
InChI |
InChI=1S/C17H30O3/c1-2-16-14-13-15(18)11-9-7-5-3-4-6-8-10-12-17(19)20-16/h16H,2-14H2,1H3 |
Clave InChI |
RBVISHJQKSLULJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=O)CCCCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


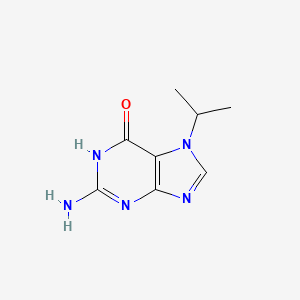

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)
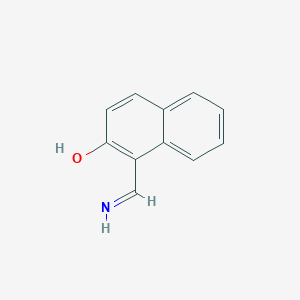

![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)

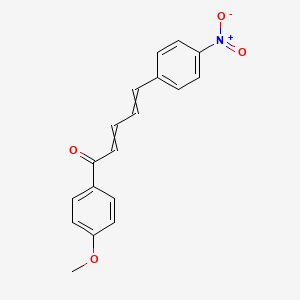

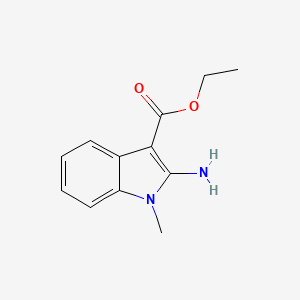
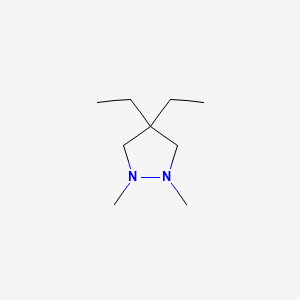
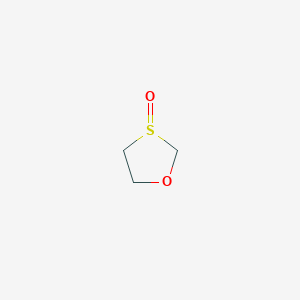
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
